molecular formula C8H6N2O2 B162838 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid CAS No. 130473-27-7

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B162838
CAS No.: 130473-27-7
M. Wt: 162.15 g/mol
InChI Key: GMCCMHXRFLJCMC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)4-10-6/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCCMHXRFLJCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562537
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130473-27-7
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130473-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid derivatives described in the research?

A1: The research outlines a practical synthesis of this compound derivatives starting from pyrrole-2-carboxaldehydes [, ]. This is significant because it provides a defined route to these compounds, which can be further modified and explored for various applications.

Q2: How was the structure of the synthesized 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester confirmed?

A2: The structure of the synthesized compound was confirmed using X-ray crystallography []. This technique allowed researchers to determine the exact arrangement of atoms within the molecule, proving that the synthesized compound was indeed the desired 1H-pyrrolo[2,3-c]pyridine derivative and not the isomeric pyrrolo[3,2-c]pyridine.

Q3: What information does the X-ray crystallography provide about the packing of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester molecules?

A3: The X-ray crystallography data reveals that the molecules of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester are arranged in a distinctive "V" shape []. This arrangement arises from the stacking of the azaindole rings in one set of parallel planes and the phenyl rings in another set, with interplanar distances of 3.50 Å and 3.83 Å, respectively []. Understanding the molecular packing can be crucial for predicting properties like solubility and stability, which are important for further applications.

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